Cas no 1565560-17-9 (3-(5-bromopyridin-2-yl)-3-hydroxypropanoic acid)

3-(5-bromopyridin-2-yl)-3-hydroxypropanoic acid 化学的及び物理的性質
名前と識別子
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- 3-(5-bromopyridin-2-yl)-3-hydroxypropanoic acid
- 1565560-17-9
- EN300-1911916
-
- インチ: 1S/C8H8BrNO3/c9-5-1-2-6(10-4-5)7(11)3-8(12)13/h1-2,4,7,11H,3H2,(H,12,13)
- InChIKey: GZKMJCOQYNIMAU-UHFFFAOYSA-N
- ほほえんだ: BrC1=CN=C(C=C1)C(CC(=O)O)O
計算された属性
- せいみつぶんしりょう: 244.96876g/mol
- どういたいしつりょう: 244.96876g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 2
- 水素結合受容体数: 4
- 重原子数: 13
- 回転可能化学結合数: 3
- 複雑さ: 188
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 1
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 0.2
- トポロジー分子極性表面積: 70.4Ų
3-(5-bromopyridin-2-yl)-3-hydroxypropanoic acid 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1911916-1.0g |
3-(5-bromopyridin-2-yl)-3-hydroxypropanoic acid |
1565560-17-9 | 1g |
$1229.0 | 2023-06-01 | ||
Enamine | EN300-1911916-2.5g |
3-(5-bromopyridin-2-yl)-3-hydroxypropanoic acid |
1565560-17-9 | 2.5g |
$1931.0 | 2023-09-17 | ||
Enamine | EN300-1911916-10g |
3-(5-bromopyridin-2-yl)-3-hydroxypropanoic acid |
1565560-17-9 | 10g |
$4236.0 | 2023-09-17 | ||
Enamine | EN300-1911916-5g |
3-(5-bromopyridin-2-yl)-3-hydroxypropanoic acid |
1565560-17-9 | 5g |
$2858.0 | 2023-09-17 | ||
Enamine | EN300-1911916-0.05g |
3-(5-bromopyridin-2-yl)-3-hydroxypropanoic acid |
1565560-17-9 | 0.05g |
$827.0 | 2023-09-17 | ||
Enamine | EN300-1911916-5.0g |
3-(5-bromopyridin-2-yl)-3-hydroxypropanoic acid |
1565560-17-9 | 5g |
$3562.0 | 2023-06-01 | ||
Enamine | EN300-1911916-10.0g |
3-(5-bromopyridin-2-yl)-3-hydroxypropanoic acid |
1565560-17-9 | 10g |
$5283.0 | 2023-06-01 | ||
Enamine | EN300-1911916-0.1g |
3-(5-bromopyridin-2-yl)-3-hydroxypropanoic acid |
1565560-17-9 | 0.1g |
$867.0 | 2023-09-17 | ||
Enamine | EN300-1911916-0.25g |
3-(5-bromopyridin-2-yl)-3-hydroxypropanoic acid |
1565560-17-9 | 0.25g |
$906.0 | 2023-09-17 | ||
Enamine | EN300-1911916-0.5g |
3-(5-bromopyridin-2-yl)-3-hydroxypropanoic acid |
1565560-17-9 | 0.5g |
$946.0 | 2023-09-17 |
3-(5-bromopyridin-2-yl)-3-hydroxypropanoic acid 関連文献
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Jian Jiao,Johanna Kanellopoulos,Wei Wang,Siddharth S. Ray,Hans Foerster,Dieter Freude,Michael Hunger Phys. Chem. Chem. Phys., 2005,7, 3221-3226
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Iqbal Ahmad,Mohammad Hassan Baig,Mohammad Shavez Khan,Mohd Shahnawaz Khan,Iftekhar Hassan,Nasser Abdulatif Al-Shabib RSC Adv., 2016,6, 27952-27962
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Ying-Jin Wang,Chang-Qing Miao,Jing-Jing Xie,Ya-Ru Wei,Guang-Ming Ren New J. Chem., 2019,43, 15979-15982
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4. Brønsted acid-catalyzed efficient Strecker reaction of ketones, amines and trimethylsilyl cyanide†Guang-Wu Zhang,Dong-Hua Zheng,Jing Nie,Teng Wang Org. Biomol. Chem., 2010,8, 1399-1405
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5. Characterization of DcsC, a PLP-independent racemase involved in the biosynthesis of d-cycloserine†David Dietrich,Marco J. van Belkum,John C. Vederas Org. Biomol. Chem., 2012,10, 2248-2254
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D. Ogończyk,J. Węgrzyn,P. Jankowski,B. Dąbrowski,P. Garstecki Lab Chip, 2010,10, 1324-1327
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Shuangshuang Wang,Tao Ding Nanoscale, 2018,10, 16293-16297
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Shigeto Fukushima,Michiaki Kumagai,Aki Inoue,Peng Mi,Kazuko Toh,Yuji Morimoto,Nobuhiro Nishiyama Biomater. Sci., 2016,4, 826-838
3-(5-bromopyridin-2-yl)-3-hydroxypropanoic acidに関する追加情報
Recent Advances in the Study of 3-(5-Bromopyridin-2-yl)-3-hydroxypropanoic Acid (CAS: 1565560-17-9)
3-(5-Bromopyridin-2-yl)-3-hydroxypropanoic acid (CAS: 1565560-17-9) has emerged as a compound of significant interest in the field of chemical biology and pharmaceutical research. Recent studies have highlighted its potential as a versatile intermediate in the synthesis of bioactive molecules and its role in modulating key biological pathways. This research brief aims to provide an overview of the latest findings related to this compound, focusing on its chemical properties, synthetic applications, and therapeutic potential.
The compound's unique structural features, including the bromopyridine moiety and the hydroxypropanoic acid group, make it a valuable scaffold for drug discovery. Recent synthetic efforts have demonstrated efficient routes to produce 3-(5-bromopyridin-2-yl)-3-hydroxypropanoic acid with high purity and yield, enabling further exploration of its biological activities. These advancements are particularly relevant in the context of developing novel kinase inhibitors and other targeted therapies.
In vitro and in vivo studies have revealed promising pharmacological properties of derivatives based on this scaffold. For instance, modifications of the hydroxypropanoic acid side chain have been shown to enhance binding affinity to specific enzyme targets, such as phosphodiesterases and protein kinases. These findings suggest potential applications in treating inflammatory diseases, cancer, and neurological disorders. The bromine atom at the 5-position of the pyridine ring also offers opportunities for further functionalization via cross-coupling reactions, expanding the compound's utility in medicinal chemistry.
Recent mechanistic studies have provided insights into the compound's mode of action at the molecular level. Structural analyses using X-ray crystallography and NMR spectroscopy have elucidated key interactions between 3-(5-bromopyridin-2-yl)-3-hydroxypropanoic acid derivatives and their biological targets. These structural insights are guiding the rational design of more potent and selective analogs with improved pharmacokinetic properties.
The safety profile and metabolic stability of this compound class have also been investigated in preclinical models. Preliminary data indicate favorable absorption and distribution characteristics, with moderate clearance rates that could be optimized through structural modifications. These pharmacokinetic studies are critical for advancing promising derivatives toward clinical development.
Looking ahead, researchers are exploring the potential of 3-(5-bromopyridin-2-yl)-3-hydroxypropanoic acid as a building block for PROTACs (proteolysis targeting chimeras) and other emerging therapeutic modalities. Its ability to serve as a linker between target-binding moieties and E3 ubiquitin ligase recruiters makes it particularly valuable in this rapidly growing field of drug discovery.
In conclusion, 3-(5-bromopyridin-2-yl)-3-hydroxypropanoic acid represents a promising chemical scaffold with diverse applications in pharmaceutical research. The recent advancements in its synthesis, biological evaluation, and structural characterization provide a solid foundation for future drug development efforts. Continued investigation of this compound and its derivatives is expected to yield novel therapeutic agents addressing unmet medical needs across multiple disease areas.
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